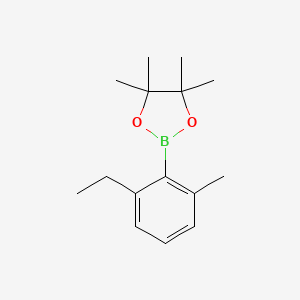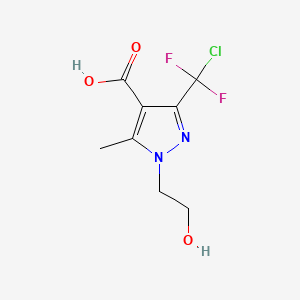![molecular formula C10H9BrN2O3 B13458190 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is an organic compound that features a bromopyridine moiety attached to a formamido group, which is further connected to a butenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.
Formylation: The brominated pyridine is then subjected to formylation to introduce a formamido group at the 4-position.
Butenoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary or secondary amines and alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The butenoic acid chain can influence the compound’s solubility and overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridin-4-yl)boronic acid: Similar structure but with a boronic acid group instead of a formamido group.
4-Bromopyridin-2-yl)methanol: Similar structure but with a methanol group instead of a formamido group.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Similar structure but with an amino group instead of a formamido group.
Uniqueness
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is unique due to the presence of both a bromopyridine moiety and a formamido group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrN2O3 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-3-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1,3-6H,2H2,(H,13,16)(H,14,15)/b4-1+ |
Clave InChI |
WFVBQFRIVDIVKE-DAFODLJHSA-N |
SMILES isomérico |
C1=CN=C(C=C1C(=O)N/C=C/CC(=O)O)Br |
SMILES canónico |
C1=CN=C(C=C1C(=O)NC=CCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


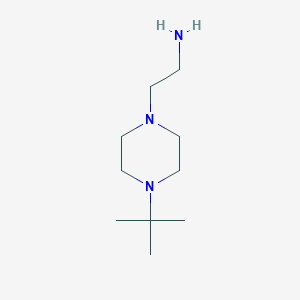
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
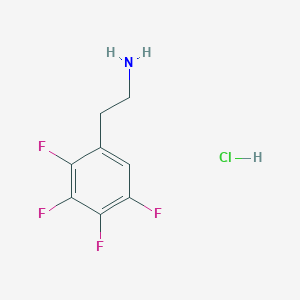
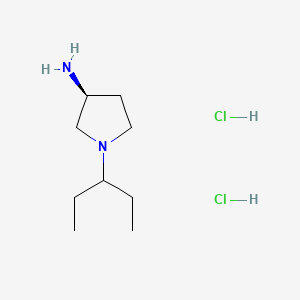
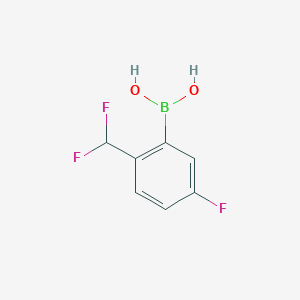
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
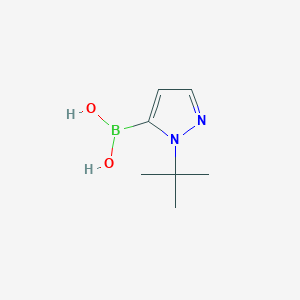
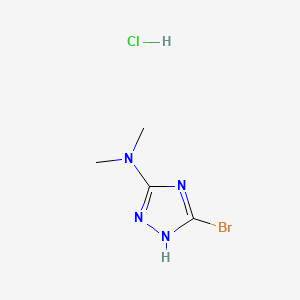
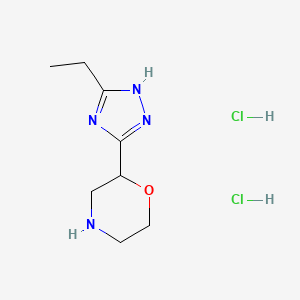
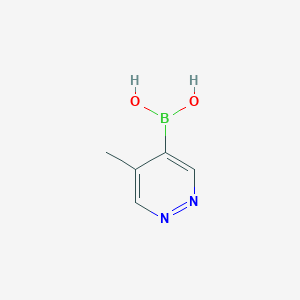
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
